

1H NMR and 13C NMR of 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester

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Compound of Interest

1-

Compound Name: (Trifluoromethyl)cyclobutanecarbo
xylic acid ethyl ester

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate

Introduction: Deciphering Fluorinated Architectures with NMR

The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug discovery and materials science. The CF₃ group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.^[1] Consequently, unambiguous structural characterization of these fluorinated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled insights into molecular structure and connectivity.^[2] The presence of the spin I = 1/2 ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a powerful diagnostic handle but also introduces complexities, namely through spin-spin coupling to ¹H and ¹³C nuclei.^{[3][4]}

This guide, prepared for researchers and drug development professionals, provides an in-depth analysis of the ¹H and ¹³C NMR spectra of a key building block: ethyl 1-

(trifluoromethyl)cyclobutanecarboxylate. We will move beyond simple peak assignment to explain the causal electronic and structural effects that govern the observed chemical shifts and coupling constants, thereby providing a self-validating framework for interpreting the spectra of this and related fluorinated molecules.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion, the following numbering scheme will be used for ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.

Caption: Molecular structure and numbering scheme.

Part 1: ^1H NMR Spectral Analysis

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The key to its interpretation lies in understanding how the electronegative CF_3 group and the anisotropic effects of the carbonyl group influence the chemical shifts and introduce long-range couplings.

Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J , Hz)	Integration	Rationale
-CH ₃ (Ethyl)	~1.25	Triplet (t)	$^3J_{HH} \approx 7.1$	3H	Standard alkyl group, split by adjacent -CH ₂ - group.
-CH ₂ - (Cyclobutane, H-3)	~2.10 - 2.30	Multiplet (m)	-	2H	Farthest from substituents, appearing as a complex multiplet due to coupling with H-2/H-4.
-CH ₂ - (Cyclobutane, H-2/H-4)	~2.40 - 2.65	Multiplet (m)	$^4J_{HF} \approx 1-2$	4H	Diastereotopic protons adjacent to the quaternary center, deshielded by proximity to C1. May exhibit subtle splitting from long-range coupling to ¹⁹ F.
-O-CH ₂ - (Ethyl)	~4.20	Quartet (q)	$^3J_{HH} \approx 7.1$	2H	Deshielded by the adjacent ester oxygen atom, split by

the
neighboring -
 CH_3 group.

Detailed Signal Interpretation

- Ethyl Group Protons ($\delta \approx 4.20$ ppm and 1.25 ppm): These signals are the most straightforward to assign. The methylene protons (-O-CH₂-) are directly attached to the electronegative oxygen atom of the ester, causing a significant downfield shift to approximately 4.20 ppm. This signal appears as a clean quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, $3+1=4$). The methyl protons (-CH₃) resonate in the typical upfield alkyl region around 1.25 ppm and appear as a triplet from coupling to the two methylene protons (n+1 rule, $2+1=3$).
- Cyclobutane Ring Protons ($\delta \approx 2.10$ - 2.65 ppm): The analysis of the cyclobutane protons is more complex. The ring contains three distinct proton environments:
 - H-3 Protons: The two protons on C3 are the most shielded of the ring protons as they are furthest from the electron-withdrawing substituents at C1. They are expected to resonate around 2.10 - 2.30 ppm.
 - H-2/H-4 Protons: The four protons on C2 and C4 are chemically equivalent due to molecular symmetry but are diastereotopic. They are closer to the deshielding CF₃ and ester groups, shifting their resonance downfield to the ~ 2.40 - 2.65 ppm range.
 - Long-Range H-F Coupling: A critical feature in the spectra of fluorinated compounds is the presence of through-bond scalar coupling between ¹H and ¹⁹F nuclei.^[5] In this molecule, the H-2 and H-4 protons are four bonds away from the fluorine atoms (H-C-C-C-F). This four-bond coupling (⁴J_{HF}) is typically small, on the order of 1-2 Hz. While it may not result in baseline-resolved splitting, it will contribute to the broadening and complexity of the multiplet observed for the H-2/H-4 protons. Observing this subtle coupling can be a key confirmation of the structure.

Part 2: ¹³C NMR Spectral Analysis

The ^{13}C NMR spectrum is arguably more informative for this molecule, as the carbon chemical shifts and, crucially, the C-F coupling patterns provide a definitive structural signature. The large one-bond and smaller long-range C-F coupling constants are diagnostic for the CF_3 group's position.^[6]

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
-CH ₃ (C7)	~14.1	Singlet (s)	-	Standard alkyl carbon.
-CH ₂ - (C3)	~17.5	Triplet (t)	³ J _{CF} ≈ 2-3	Upfield cyclobutane carbon. May show small splitting from three-bond coupling to ¹⁹ F.
-CH ₂ - (C2/C4)	~31.0	Quartet (q)	² J _{CF} ≈ 25-30	Deshielded by proximity to C1. Exhibits significant two-bond coupling to the three ¹⁹ F nuclei.
C1 (Quaternary)	~45.0	Quartet (q)	² J _{CF} ≈ 25-30	Quaternary carbon deshielded by two electron-withdrawing groups. Split by two-bond C-F coupling.
-O-CH ₂ - (C6)	~61.5	Singlet (s)	-	Deshielded by the adjacent ester oxygen.
CF ₃ (C8)	~124.0	Quartet (q)	¹ J _{CF} ≈ 275-280	Highly deshielded and split into a quartet by the

				three directly attached fluorine atoms.
C=O (C5)	~172.0	Singlet (s)	-	Typical chemical shift for an ester carbonyl carbon.

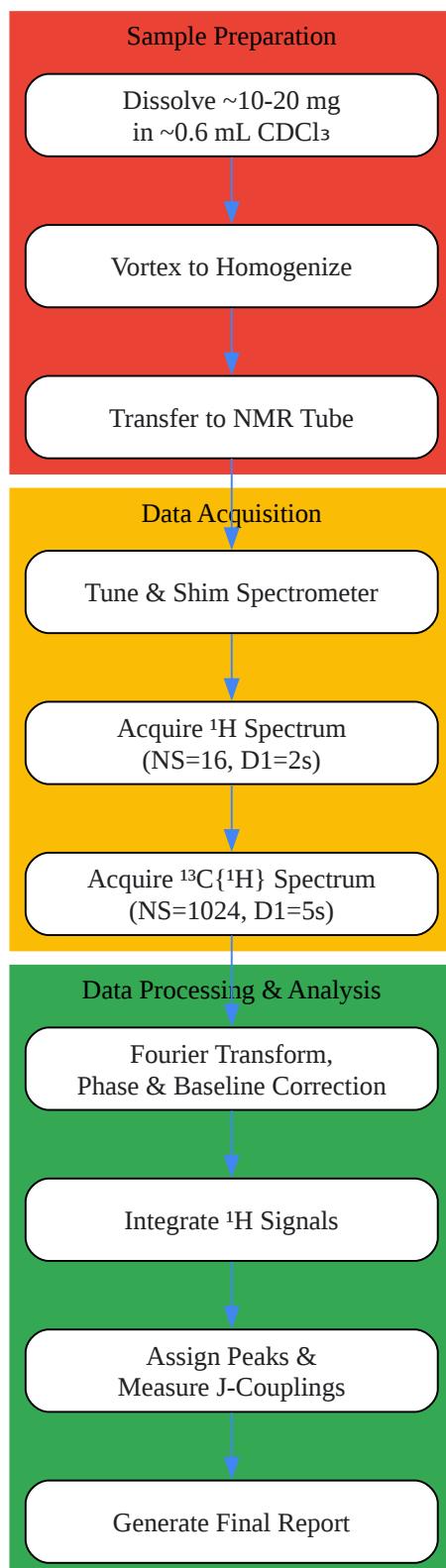
Detailed Signal Interpretation

- CF₃ Carbon (C8, $\delta \approx 124.0$ ppm): This is the most diagnostic signal in the spectrum. The carbon of the trifluoromethyl group resonates significantly downfield due to the extreme electron-withdrawing effect of the three fluorine atoms. Crucially, this signal is split into a 1:3:3:1 quartet by the three directly bonded ¹⁹F nuclei. The one-bond C-F coupling constant (¹JCF) is characteristically large, typically in the range of 275-280 Hz.[6][7] The observation of this signal is unambiguous proof of the CF₃ group's presence.
- Quaternary Ring Carbon (C1, $\delta \approx 45.0$ ppm): The C1 carbon is directly attached to both the CF₃ group and the ester functionality. Its signal will be split into a quartet due to two-bond coupling (²JCF) with the fluorine atoms. This coupling is significantly smaller than ¹JCF, expected to be around 25-30 Hz.[8]
- Methylene Ring Carbons (C2/C4 and C3):
 - The equivalent C2 and C4 carbons are also subject to two-bond C-F coupling (²JCF), and their signal at ~31.0 ppm should also appear as a quartet with a similar coupling constant to C1.
 - The C3 carbon, at ~17.5 ppm, is three bonds removed from the fluorines. It may exhibit a small three-bond C-F coupling (³JCF) of a few hertz, which would manifest as a triplet or a broadened singlet.[9]
- Ester Group Carbons (C5, C6, C7): The carbonyl carbon (C5) appears as a singlet in the typical downfield region for esters (~172.0 ppm). The ethyl group carbons, C6 (~61.5 ppm) and C7 (~14.1 ppm), appear as sharp singlets in their expected regions, as they are too far removed to experience significant C-F coupling.

Part 3: Experimental Protocols and Workflow

Acquiring high-quality, interpretable NMR spectra for fluorinated compounds requires careful attention to experimental setup.

Workflow for NMR Analysis

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Caption: Standard workflow for NMR analysis.

Detailed Experimental Methodology

- Sample Preparation:
 - Accurately weigh 10-20 mg of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm for both ^1H and ^{13}C). CDCl_3 is a suitable choice for its good solubilizing power and relatively clean spectral window.
 - Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Insert the sample into the NMR spectrometer and perform standard tuning and shimming procedures to optimize magnetic field homogeneity.
 - Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer would be:
 - Pulse Program: zg30 (a standard 30-degree pulse experiment)
 - Number of Scans (NS): 16
 - Relaxation Delay (D1): 2 seconds
 - Acquisition Time (AQ): ~4 seconds
 - Spectral Width (SW): ~20 ppm
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. Due to the presence of quaternary carbons (C1, C5, C8) and the splitting of signals by fluorine, a longer experiment time is necessary to achieve an adequate signal-to-noise ratio.
 - Typical parameters on a 100 MHz (for ^{13}C) spectrometer would be:

- Pulse Program: zgpg30 (a power-gated decoupling experiment to maintain the Nuclear Overhauser Effect for protonated carbons)
- Number of Scans (NS): 1024 or higher
- Relaxation Delay (D1): 5 seconds (A longer delay is crucial for ensuring the full relaxation of quaternary carbons, which have long T₁ relaxation times).
- Acquisition Time (AQ): ~1 second
- Spectral Width (SW): ~240 ppm

Conclusion

The ¹H and ¹³C NMR spectra of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate are rich with structural information. A systematic analysis, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for its complete and unambiguous characterization. The key diagnostic features are the large ¹JCF and smaller ²JCF coupling constants observed in the ¹³C spectrum, which definitively confirm the presence and position of the trifluoromethyl group. For researchers in medicinal chemistry and materials science, mastering the interpretation of these spectral patterns is an essential skill for accelerating the development of novel fluorinated compounds.

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